2,4-Dichloro-1-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Spectrophotometric Determination of Arginine

One application of 2,4-DCN involves the spectrophotometric determination of arginine, an essential amino acid. This method relies on a modified version of the Sakaguchi reaction, which utilizes the formation of a red-colored complex between 2,4-DCN and the guanidine group present in arginine []. The intensity of this color, measured using a spectrophotometer, is proportional to the concentration of arginine in the sample. This technique offers a sensitive and selective way to quantify arginine in various biological samples, including blood, tissues, and cell cultures [].

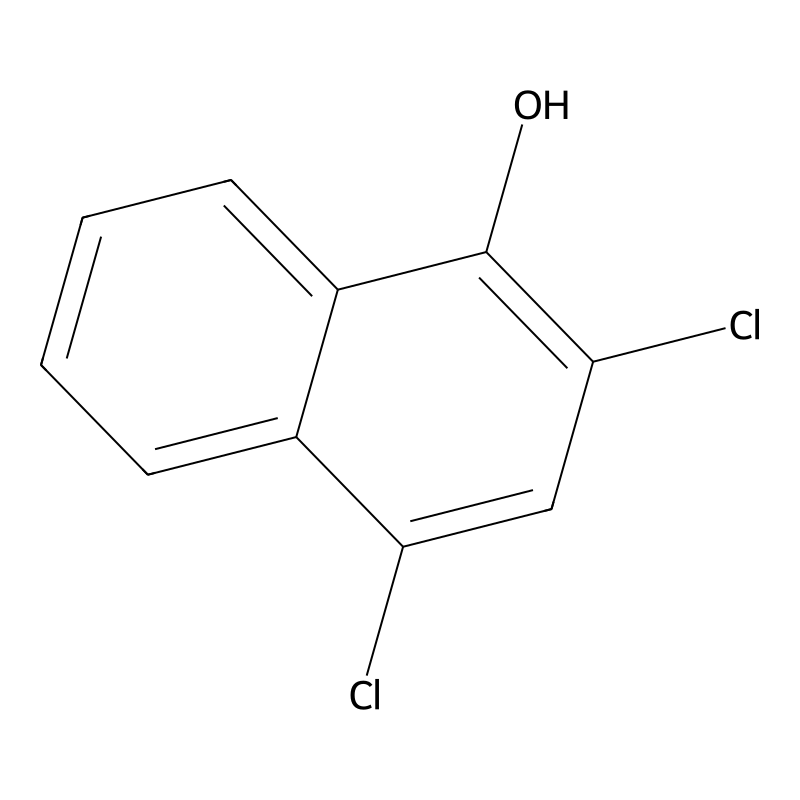

2,4-Dichloro-1-naphthol is an organic compound with the molecular formula C10H6Cl2O and a molecular weight of 213.06 g/mol. It appears as a beige to yellowish crystalline powder and has a melting point ranging from 104 to 107 °C. This compound is recognized for its distinct chemical structure, featuring two chlorine atoms substituted at the 2 and 4 positions of the naphthol ring, which contributes to its unique properties and reactivity .

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Esterification: Reaction with acids can lead to the formation of esters.

These reactions are significant in synthetic organic chemistry and contribute to its utility in various applications .

2,4-Dichloro-1-naphthol exhibits notable biological activities. It has been studied for its potential role in:

- Herbicidal activity: The compound disrupts normal growth patterns in plants, leading to their death, making it useful in agricultural applications .

- Spectrophotometric assays: It has been utilized in biochemical assays, such as the spectrophotometric determination of arginine, indicating its relevance in clinical diagnostics .

Several synthesis methods for 2,4-dichloro-1-naphthol have been documented:

- Chlorination of naphthol: Naphthol can be chlorinated using chlorine gas or chlorinating agents in the presence of a catalyst.

- Electrophilic aromatic substitution: This method involves the introduction of chlorine atoms onto the naphthalene ring followed by hydrolysis to yield the desired product.

- Direct synthesis from naphthalene derivatives: Starting from substituted naphthalenes, specific reactions can lead directly to 2,4-dichloro-1-naphthol .

The applications of 2,4-dichloro-1-naphthol are diverse and include:

- Agriculture: Used as a herbicide for controlling unwanted plant growth.

- Biochemical assays: Employed in laboratory settings for the quantification of biomolecules like arginine.

- Photography: Utilized in certain photographic processes due to its chemical properties .

Research on interaction studies involving 2,4-dichloro-1-naphthol has highlighted its potential effects on biological systems. For instance:

- Studies have shown that it can interact with various biological molecules, influencing metabolic pathways.

- Its herbicidal properties suggest interactions with plant growth regulators and metabolic enzymes involved in plant physiology .

Several compounds share structural similarities with 2,4-dichloro-1-naphthol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Naphthol | C10H8O | Hydroxylated naphthalene; used as an intermediate in organic synthesis. |

| 2-Chloro-1-naphthol | C10H7ClO | Similar structure with one chlorine atom; used as a precursor for other chemicals. |

| 3,6-Dichloro-2-naphthol | C10H6Cl2O | Contains chlorine at different positions; exhibits different biological activities. |

The uniqueness of 2,4-dichloro-1-naphthol lies in its specific chlorine substitution pattern and resultant chemical reactivity, which differentiates it from these similar compounds .

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant